molecular formula C8H18N2O B1172576 C.I.Direct Yellow 47 CAS No. 12239-54-2

C.I.Direct Yellow 47

Cat. No.: B1172576
CAS No.: 12239-54-2
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Description

C.I. Direct Yellow 47 is a synthetic dye belonging to the azo class, widely used in industrial applications such as textile dyeing, paper coloring, and ink production.

Key Characteristics (Inferred from Analogues):

  • Molecular Structure: Likely contains an azo (-N=N-) chromophore, common in direct dyes for cellulose fibers.
  • Solubility: Expected to exhibit moderate water solubility due to sulfonic acid groups, a feature observed in C.I. Direct Yellow 48 and 49 .
  • Applications: Primarily used for cotton, viscose, and paper dyeing, with moderate to good light and wash fastness.

Properties

CAS No.

12239-54-2

Molecular Formula

C8H18N2O

Origin of Product

United States

Comparison with Similar Compounds

(a) C.I. Direct Yellow 48 vs. C.I. Direct Yellow 47

  • Chemical Stability : Direct Yellow 48 shows superior stability in alkaline conditions due to its double azo structure and sulfonic acid groups, making it suitable for neutral/alkaline dye baths .
  • Color Output : Direct Yellow 48 produces a red-light yellow shade, while Direct Yellow 47 (inferred) likely exhibits a brighter yellow due to simpler substituents.

(b) C.I. Direct Yellow 49 vs. C.I. Direct Yellow 47

  • Molecular Complexity : Direct Yellow 49 has a higher molecular weight (612.5 vs. ~500–600) and additional methoxy groups, enhancing its affinity for synthetic fibers but reducing water solubility .
  • Synthetic Route: Direct Yellow 49 requires coupling with 2-methoxyphenylamino methanesulfonic acid, a step absent in simpler azo dyes like Direct Yellow 47 .

(c) C.I. Solvent Yellow 47 vs. C.I. Direct Yellow 47

  • Solubility: Solvent Yellow 47 is designed for non-polar media (e.g., plastics), whereas Direct Yellow 47 targets aqueous systems .
  • Chromophore Design : Solvent Yellow 47 lacks sulfonic acid groups, reducing polarity and enabling compatibility with organic matrices .

Research Findings and Industrial Relevance

  • Direct Dyes : Direct Yellow 48 and 49 are preferred for cellulose fibers due to their balanced solubility and fastness, but their synthesis involves hazardous nitriding steps, raising environmental concerns .

Notes on Data Limitations

The absence of explicit data for C.I. Direct Yellow 47 necessitates reliance on analogues, which may introduce inaccuracies.

Contradictions in solubility and fastness data between sources highlight the need for primary experimental validation.

Q & A

Basic: What are the optimal spectroscopic techniques for characterizing C.I.Direct Yellow 47, and how should experimental parameters be calibrated to ensure reproducibility?

Methodological Answer:
Researchers should prioritize UV-Vis spectroscopy for λmax determination (solvent-dependent shifts require controlled polarity ), FTIR for functional group analysis (attenuated total reflectance mode minimizes sample preparation artifacts ), and NMR for structural elucidation (deuterated solvents must be inert to azo groups ). Calibration involves triplicate measurements, internal standards (e.g., DMSO for NMR), and validation against reference spectra from peer-reviewed databases. For reproducibility, document solvent purity, instrument resolution, and baseline correction protocols .

Basic: How can researchers design experiments to assess the photostability of this compound under simulated environmental conditions?

Methodological Answer:
Use accelerated weathering tests with xenon-arc lamps (ISO 11341) to simulate UV exposure. Control temperature (25–50°C) and humidity (50–80% RH) to mimic regional climates . Quantify degradation via HPLC-MS to track parent compound decay and byproduct formation. Include dark controls to distinguish photolytic vs. thermal effects. Replicate experiments across three batches to address dye purity variability .

Advanced: What advanced analytical strategies resolve contradictions in reported adsorption capacities of this compound on nanocellulose substrates?

Methodological Answer:
Discrepancies often arise from substrate porosity variations (BET surface area analysis required ) or pH-dependent dye ionization (zeta potential measurements recommended ). Employ isotherm modeling (Langmuir vs. Freundlich) with error-weighted nonlinear regression to identify best-fit mechanisms. Meta-analysis of published data should normalize for temperature, ionic strength, and substrate pretreatment . Controlled interlaboratory studies can isolate methodological biases .

Advanced: How can mechanistic studies differentiate between homogeneous and heterogeneous degradation pathways of this compound in advanced oxidation processes?

Methodological Answer:
Use radical scavengers (e.g., tert-butanol for •OH quenching) to identify dominant pathways . Monitor reaction intermediates via LC-QTOF-MS and compare degradation kinetics in homogeneous (e.g., Fe²⁺/H₂O₂) vs. heterogeneous (e.g., TiO₂ photocatalysis) systems. Electron paramagnetic resonance (EPR) can detect surface-bound radicals on catalysts. Computational DFT simulations may validate proposed reaction mechanisms .

Basic: What criteria should guide the selection of solvents for synthesizing this compound to minimize byproducts?

Methodological Answer:
Choose solvents with high solubility for diazo and coupling components (e.g., DMF, water) but low nucleophilicity to prevent side reactions. Monitor reaction pH (optimally 6–8) to stabilize diazonium intermediates. Kinetic studies via in-situ UV-Vis can identify optimal reaction times to halt before byproduct formation . Purification via dialysis or size-exclusion chromatography removes oligomeric impurities .

Advanced: What computational approaches predict the ecotoxicological effects of this compound metabolites on aquatic ecosystems?

Methodological Answer:
Apply QSAR models (e.g., TEST software by EPA) to estimate toxicity of identified degradation products. Validate with acute/chronic bioassays using Daphnia magna or Vibrio fischeri. Molecular docking simulations can predict metabolite binding to enzymatic targets (e.g., cytochrome P450). Combine with cheminformatics tools like KNIME to prioritize high-risk metabolites for experimental validation .

Basic: How should researchers address batch-to-batch variability in this compound synthesis for kinetic studies?

Methodological Answer:
Implement strict process controls: precursor purity (>98%, HPLC-verified), stoichiometric ratios (digital burettes for accuracy), and inert atmospheres (N₂/Ar) to prevent oxidation . Characterize each batch via elemental analysis and FTIR before kinetic experiments. Use statistical tools (ANOVA) to quantify variability and exclude outliers .

Advanced: What interdisciplinary methods reconcile discrepancies in the reported binding mechanisms of this compound with biomacromolecules?

Methodological Answer:
Combine surface plasmon resonance (SPR) for real-time binding kinetics, circular dichroism (CD) for conformational changes in proteins, and molecular dynamics (MD) simulations to model interactions at atomic resolution . Contrast findings with isothermal titration calorimetry (ITC) data to validate thermodynamic parameters. Discrepancies may arise from protein glycosylation states or dye aggregation—address via dynamic light scattering (DLS) .

Basic: What statistical approaches are essential for analyzing dose-response relationships in this compound toxicity assays?

Methodological Answer:
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Apply bootstrap resampling (≥1000 iterations) to estimate confidence intervals. Correct for background mortality via Abbott’s formula. For omics data, apply Benjamini-Hochberg correction to minimize false discovery rates .

Advanced: How can researchers design multi-omics studies to elucidate the biodegradation pathways of this compound in microbial consortia?

Methodological Answer:
Integrate metagenomics (Illumina sequencing) to identify catabolic genes, metatranscriptomics (RNA-Seq) to pinpoint expressed pathways, and metabolomics (HRMS) to track intermediate fluxes. Stable isotope probing (SIP) with ¹³C-labeled dye confirms functional activity. Bioinformatics pipelines like MEGAN6 or KEGG Mapper reconstruct pathway networks .

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